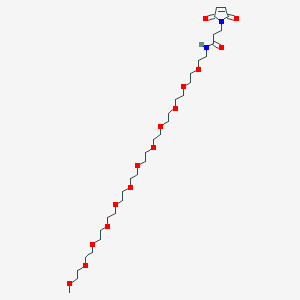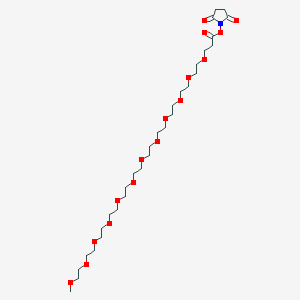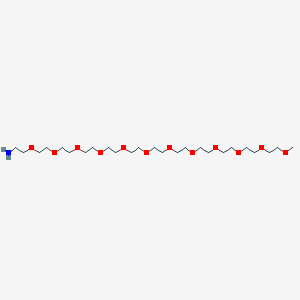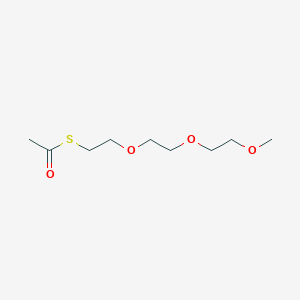
Mps1-IN-3
説明
Molecular Structure Analysis
The molecular structure of Mps1-IN-3 is characterized by a molecular weight of 537.63 and a formula of C26H31N7O4S . The SMILES string representation of this compound isOC1CCN(C2=CC=C(NC3=NC(NC4=CC=CC=C4S(=O)(C(C)C)=O)=C5N=CNC5=N3)C(OC)=C2)CC1 . Physical And Chemical Properties Analysis
This compound is a solid substance with a light yellow to dark yellow color . It is soluble in DMSO at a concentration of 20 mg/mL or 31.25 mg/mL . The compound should be stored at -20°C for up to 3 years in powder form, or for up to 6 months at -80°C in solvent .科学的研究の応用
がん治療
Mps1-IN-3は、タンパク質キナーゼMps1の阻害剤として、がん治療に潜在的な用途があります {svg_1}. タンパク質キナーゼMps1(単極紡錘体1)は、細胞分裂中のすべての染色体が有糸分裂紡錘体に適切に双極性的に結合しているかどうかを監視する紡錘体チェックポイント(SAC)の重要な調節因子です {svg_2}. Mps1の触媒活性と転写調節の欠陥は、ゲノム不安定性、異数性、およびがんと関連しています {svg_3}.
異数性の治療
Mps1の過剰発現は、がんの発生または異数性がん細胞の生存を促進します {svg_4}. したがって、this compoundの使用を通じてMps1を減少させることは、ヒトがん細胞の生存能力を大幅に低下させる可能性があります {svg_5}.
薬物開発
イソフラボンは、天然フラボノイドの一種であり、this compoundとの関連で研究されています {svg_6}. ヒトMps1キナーゼのイソフラボンとの相互作用の動態が研究され、イソフラボンはMps1増幅および異常な染色体分離に関連するがんの治療のための新しいMps1阻害剤を開発するために使用できる化学的足場を定義すると結論付けられました {svg_7}.
ケモインフォマティクス
現代のケモインフォマティクスアプローチは、腫瘍学における薬物開発を加速させることができます {svg_8}. This compoundとそのイソフラボンとの相互作用の研究は、計算生物学がこの分野にどのように貢献できるかを示す例です {svg_9}.
分子ドッキング
Mps1とピリド[3,4-d]ピリミジン阻害剤との相互作用は、分子ドッキングを使用して研究されています {svg_10}. これは、Mps1における阻害剤の結合様式に関する洞察を提供し、this compoundの作用を理解するのに役立ちます {svg_11}.
薬物耐性
This compoundは、薬物耐性機構の研究に潜在的に使用できます。 たとえば、Mps1におけるC604Y変異は、獲得耐性と関連付けられています {svg_12}. This compoundがこの変異との相互作用を研究することで、貴重な洞察が得られます {svg_13}.
作用機序
Mps1-IN-3 acts as a potent inhibitor of the MPS1 kinase, disrupting its function and leading to various cellular effects. It has been shown to inhibit the proliferation of U251 glioblastoma cells and sensitize glioblastoma cells to vincristine in orthotopic mouse models . This compound can completely abrogate the checkpoint when used at a concentration of 2 μM .
生化学分析
Biochemical Properties
Mps1-IN-3 interacts with the MPS1 kinase, inhibiting its activity with an IC50 value of 50 nM . This interaction disrupts the function of MPS1, leading to a variety of biochemical reactions that can influence cell behavior .
Cellular Effects
This compound has been shown to inhibit the proliferation of U251 glioblastoma cells . At a concentration of 2 μM, it can completely abrogate the checkpoint . This suggests that this compound has a significant impact on cell function, potentially influencing cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to MPS1 and inhibiting its kinase activity . This inhibition disrupts the function of MPS1, leading to errors in chromosome segregation during mitosis .
Temporal Effects in Laboratory Settings
This compound has been shown to sensitize glioblastoma cells to vincristine in orthotopic mouse models, resulting in prolonged survival without toxicity . This suggests that the effects of this compound can change over time in laboratory settings, potentially due to factors such as the compound’s stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
In animal models, this compound has been shown to sensitize glioblastoma cells to vincristine . The effects of this compound may vary with different dosages, with potential threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
As an inhibitor of MPS1, it likely interacts with enzymes and cofactors involved in the regulation of the spindle assembly checkpoint .
Transport and Distribution
Given its role as an MPS1 inhibitor, it is likely that it interacts with transporters or binding proteins that modulate its localization or accumulation .
Subcellular Localization
It is known that MPS1, the target of this compound, localizes to kinetochores and centrosomes . Therefore, it is plausible that this compound also localizes to these subcellular compartments to exert its inhibitory effects .
特性
IUPAC Name |
1-[3-methoxy-4-[[6-(2-propan-2-ylsulfonylanilino)-7H-purin-2-yl]amino]phenyl]piperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N7O4S/c1-16(2)38(35,36)22-7-5-4-6-20(22)29-25-23-24(28-15-27-23)31-26(32-25)30-19-9-8-17(14-21(19)37-3)33-12-10-18(34)11-13-33/h4-9,14-16,18,34H,10-13H2,1-3H3,(H3,27,28,29,30,31,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFRMASLPWOMYHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=CC=C1NC2=NC(=NC3=C2NC=N3)NC4=C(C=C(C=C4)N5CCC(CC5)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N7O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
537.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















